molecular formula C21H25Cl2N3O3 B2458501 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-35-1

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2458501
CAS No.: 1049439-35-1
M. Wt: 438.35
InChI Key: XTRAYWCKPPFMIB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a methoxyphenyl group, and a piperazine ring

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the 2,4-dichlorophenoxy intermediate.

    Introduction of the piperazine ring: The intermediate is then reacted with a piperazine derivative, such as 4-(4-methoxyphenyl)piperazine, under suitable conditions to form the desired product.

    Final acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A structurally related compound with herbicidal properties.

    4-(4-methoxyphenyl)piperazine: A piperazine derivative with potential pharmacological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O3/c1-28-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-24-21(27)15-29-20-7-2-16(22)14-19(20)23/h2-7,14H,8-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAYWCKPPFMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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